Superior Binding Affinity vs. SB-204741
LY266097 exhibits a 500-fold higher binding affinity for the human 5-HT2B receptor compared to the prototypical 5-HT2B antagonist SB-204741. While SB-204741 was the first reported selective 5-HT2B antagonist, its modest affinity necessitates higher concentrations that can compromise selectivity in complex biological systems. LY266097's sub-nanomolar Ki (0.5 nM) translates directly to lower required working concentrations and a wider effective concentration window in vitro [1]. This affinity difference is critical for assays with limited solubility windows or where receptor reserve is low [2].
| Evidence Dimension | 5-HT2B Receptor Binding Affinity (pKi / Ki) |
|---|---|
| Target Compound Data | pKi = 9.8 (Ki = 0.16 nM); Ki = 0.5 nM (alternative assay) |
| Comparator Or Baseline | SB-204741: pKi = 7.1 (Ki ≈ 79 nM) |
| Quantified Difference | pKi difference = 2.7 log units (~500-fold higher affinity for LY266097) |
| Conditions | Human recombinant 5-HT2B receptors expressed in HEK-293 or CHO-K1 cells; radioligand displacement assays |
Why This Matters
Higher affinity allows robust target engagement at lower concentrations, minimizing non-specific effects and enabling reliable pharmacological dissection.
- [1] Audia JE, Evrard DA, Murdoch GR, et al. Potent, selective tetrahydro-β-carboline antagonists of the serotonin 2B (5HT2B) contractile receptor in the rat stomach fundus. J Med Chem. 1996;39(14):2773-2780. (pKi = 9.80 for LY266097) View Source
- [2] Forbes IT, Jones GE, Murphy OE, Holland V, Baxter GS. N-(1-Methyl-5-indolyl)-N'-(3-methyl-5-isothiazolyl)urea: a novel, high-affinity 5-HT2B receptor antagonist. J Med Chem. 1995;38(6):855-857. (pA2 = 7.95, pKi = 7.1 for SB-204741) View Source
